molecular formula C7H14N2O2 B8186190 (alphaS,3S)-alpha-Amino-3-piperidineacetic acid

(alphaS,3S)-alpha-Amino-3-piperidineacetic acid

Cat. No.: B8186190
M. Wt: 158.20 g/mol
InChI Key: FHCFEIKJIYXGFM-WDSKDSINSA-N
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Description

(alphaS,3S)-alpha-Amino-3-piperidineacetic acid is a chiral amino acid derivative with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,3S)-alpha-Amino-3-piperidineacetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Piperidine Ring: The protected amino acid undergoes cyclization to form the piperidine ring.

    Deprotection: The Boc group is removed to yield the final product.

Common reagents used in these steps include Boc anhydride for protection and strong acids like trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(alphaS,3S)-alpha-Amino-3-piperidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(alphaS,3S)-alpha-Amino-3-piperidineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (alphaS,3S)-alpha-Amino-3-piperidineacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (alphaS,3S)-alpha-Amino-3-pyrrolidineacetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (alphaS,3S)-alpha-Amino-3-morpholineacetic acid: Contains a morpholine ring, offering different chemical properties.

Uniqueness

(alphaS,3S)-alpha-Amino-3-piperidineacetic acid is unique due to its piperidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2S)-2-amino-2-[(3S)-piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCFEIKJIYXGFM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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